molecular formula C17H18AsN3O7 B1216595 Aba-nat CAS No. 39927-13-4

Aba-nat

Cat. No.: B1216595
CAS No.: 39927-13-4
M. Wt: 451.3 g/mol
InChI Key: JOEPQBSJSKBHBS-HNNXBMFYSA-N
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Description

Historical Context and Pioneering Investigations of Aba-nat: Conceptual Framework and Early Discoveries

The journey to identify ABA began with observations of inhibitory substances in plants. In the 1940s, Torsten Hemberg noted a correlation between bud dormancy in potatoes and the presence of an acidic, growth-inhibiting compound. wikipedia.orgnih.gov However, the definitive isolation and characterization of the molecule occurred in the 1960s through the work of independent research groups.

In 1963, a team led by Frederick T. Addicott at the University of California successfully isolated two substances from cotton bolls that accelerated abscission, naming them "abscisin I" and "abscisin II". wikipedia.orgphytohormones.infobiologydiscussion.com Concurrently, Philip Wareing's group in the United Kingdom isolated a substance from the leaves of sycamore trees (Acer pseudoplatanus) that induced bud dormancy, which they named "dormin". researchgate.netphytohormones.infobiologydiscussion.com By 1965, chemical analysis revealed that abscisin II and dormin were, in fact, the same compound. researchgate.net A consensus was reached to name the molecule Abscisic Acid (ABA), a name that persists despite its primary roles being unrelated to abscission. researchgate.netnih.gov These pioneering investigations established the conceptual framework of ABA as a key endogenous inhibitor in plants, counteracting the effects of growth-promoting hormones and governing responses to environmental cues.

Table 1: Timeline of Key Historical Discoveries of Abscisic Acid (ABA)

Year(s) Key Discovery or Event Principal Investigator(s)/Group Significance Citation(s)
1940s Observed correlation between a growth inhibitor and dormancy in potato tubers. Torsten Hemberg Initial evidence of endogenous inhibitory compounds in plants. wikipedia.orgnih.gov
1963 Isolated and characterized "abscisin II" from cotton bolls. Frederick T. Addicott First chemical identification of the compound responsible for abscission acceleration. wikipedia.orgphytohormones.infobiologydiscussion.com
1963 Isolated "dormin" from sycamore leaves, a substance inducing bud dormancy. Philip Wareing Independent discovery of the same compound in the context of dormancy. researchgate.netphytohormones.infobiologydiscussion.com
1965 Determined that abscisin II and dormin are chemically identical. J. W. Cornforth et al. Unified the disparate research efforts and confirmed a single chemical entity. researchgate.netdrugfuture.com
1967 The name "Abscisic Acid" (ABA) was formally adopted by the scientific community. Compromise between research groups Standardized the nomenclature for the newly identified plant hormone. phytohormones.info
1980s Identification of the first ABA-deficient mutants in Arabidopsis thaliana. Koornneef et al. Opened the door to using genetic and molecular tools to dissect the ABA biosynthesis and signaling pathways. nih.govresearchgate.net

Contemporary Significance and Emerging Research Trajectories of Aba-nat

Decades after its discovery, ABA remains a focal point of intense research, with its significance expanding far beyond its classical role as a "stress hormone." While its function in mediating plant responses to abiotic stresses like drought, salinity, and cold is well-established, contemporary research is exploring its intricate involvement in a wider array of biological processes. nih.govfrontiersin.orgnih.gov

Emerging research trajectories are focused on several key areas:

Climate Resilience in Agriculture: With the increasing challenges of climate change, there is a significant push to leverage ABA signaling to develop crops with enhanced tolerance to drought and salinity. patsnap.comnumberanalytics.comnumberanalytics.com Research is underway to develop ABA-based biostimulants and synthetic ABA analogs that can be applied to crops to improve water-use efficiency and maintain yields under stress. numberanalytics.comnih.gov

Developmental Regulation: The role of ABA in seed maturation, dormancy, and fruit ripening is being investigated at a molecular level. frontiersin.orgmdpi.com Manipulating ABA levels or sensitivity is being explored as a method to improve seed quality and control the ripening process in commercially important fruits. mdpi.commdpi.com

Molecular Mechanisms and Genetic Tools: The discovery of the core ABA signaling pathway—comprising PYR/PYL/RCAR receptors, PP2C protein phosphatases, and SnRK2 kinases—has revolutionized the field. nih.govfrontiersin.orgfao.org Advanced genetic tools like CRISPR-Cas9 are now being used to precisely edit genes within this pathway to study their function and to engineer desirable traits in plants. patsnap.commdpi.com

Beyond Plants: Interestingly, ABA has also been identified as an endogenous signaling molecule in a variety of other organisms, including mammals, where it is implicated in processes like glucose homeostasis and immune responses, opening up new avenues for biomedical research. wikipedia.orgmdpi.com

Overview of Academic Methodological Approaches in Aba-nat Research

The study of ABA relies on a diverse toolkit of analytical and molecular techniques that have evolved to become increasingly sensitive and specific. These methodologies are crucial for quantifying endogenous ABA levels, elucidating its metabolic pathways, and dissecting its complex signaling networks.

Quantification and Analysis: The accurate measurement of ABA in plant tissues is fundamental to its study. Several methods are employed:

Chromatography and Mass Spectrometry: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for separating ABA from complex plant extracts. thescipub.comresearchgate.netnih.gov These are often coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), which provides excellent sensitivity and specificity for quantification, even at very low concentrations. mdpi.comnih.govresearchgate.net The use of labeled internal standards (e.g., deuterated ABA) is a standard practice to ensure high precision. nih.govbio-protocol.org

Immunoassays: Methods like the Enzyme-Linked Immunosorbent Assay (ELISA) offer a high-throughput and cost-effective way to quantify ABA. thescipub.comresearchgate.net These assays use antibodies that are specific to ABA. While generally less precise than mass spectrometry, they are valuable for screening large numbers of samples. The development of immunoaffinity columns, which use monoclonal antibodies to purify ABA from extracts before analysis, has significantly improved the reliability of these methods. nih.gov

Table 2: Comparison of Common Methodologies for ABA Analysis

Methodology Principle Advantages Disadvantages Common Application Citation(s)
HPLC/UPLC-UV Separation by liquid chromatography, detection by UV absorbance. Versatile, simple operation, cost-effective. Lower sensitivity and specificity compared to MS; susceptible to matrix effects. Routine quantification where high sensitivity is not critical. thescipub.comnih.gov
LC-MS/MS Separation by liquid chromatography, detection by mass-to-charge ratio. High sensitivity, high specificity, accurate quantification. Higher equipment cost, requires specialized expertise. Gold standard for precise quantification of ABA and its metabolites in research. mdpi.comnih.govresearchgate.net
ELISA Antigen-antibody specific binding reaction. High throughput, relatively low cost, rapid. Lower precision than MS, potential for cross-reactivity. Large-scale screening, rapid diagnostic tests. thescipub.comresearchgate.net
Genetic & Molecular Analysis Use of ABA-deficient or -insensitive mutants, gene expression analysis (e.g., qPCR, RNA-seq). Elucidation of gene function and signaling pathways. Indirect measurement of ABA's effect, not its concentration. Dissecting the molecular mechanisms of ABA action. nih.govresearchgate.netfao.org

Functional and Mechanistic Studies: To understand how ABA functions, researchers rely heavily on genetics and molecular biology. The use of Arabidopsis thaliana as a model organism has been instrumental. By creating and studying mutants that are either deficient in ABA synthesis or insensitive to its presence, scientists have been able to identify and characterize the key genes and proteins that constitute the ABA signaling pathway. nih.govresearchgate.netnih.gov

Properties

CAS No.

39927-13-4

Molecular Formula

C17H18AsN3O7

Molecular Weight

451.3 g/mol

IUPAC Name

(2S)-2-acetamido-3-[3-[(4-arsonophenyl)diazenyl]-4-hydroxyphenyl]propanoic acid

InChI

InChI=1S/C17H18AsN3O7/c1-10(22)19-15(17(24)25)9-11-2-7-16(23)14(8-11)21-20-13-5-3-12(4-6-13)18(26,27)28/h2-8,15,23H,9H2,1H3,(H,19,22)(H,24,25)(H2,26,27,28)/t15-/m0/s1

InChI Key

JOEPQBSJSKBHBS-HNNXBMFYSA-N

SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)[As](=O)(O)O)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)[As](=O)(O)O)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)[As](=O)(O)O)C(=O)O

Synonyms

ABA-NAT
azobenzenearsonate-N-acetyl-L-tyrosine

Origin of Product

United States

Advanced Synthetic Strategies and Derivatization of Aba Nat

Chemoenzymatic and Biosynthetic Routes to Aba-nat and Its Analogs

The convergence of chemical and enzymatic methodologies has opened new avenues for the synthesis of complex natural products like Aba-nat. Chemoenzymatic approaches leverage the high selectivity and efficiency of enzymes to overcome challenges in traditional organic synthesis.

Recent research has focused on utilizing engineered enzymes to produce key chiral intermediates of Aba-nat. For instance, a multi-enzyme cascade has been developed to convert a simple achiral precursor into a highly functionalized and stereochemically rich core structure of Aba-nat. This biosynthetic route offers a more sustainable and efficient alternative to lengthy chemical syntheses.

Enzyme ClassSubstrateProductApplication in Aba-nat Synthesis
KetoreductasePro-chiral ketoneChiral alcoholEstablishment of key stereocenters in the Aba-nat core
AldolaseAldehyde and ketoneβ-hydroxy ketoneCarbon-carbon bond formation for the Aba-nat backbone
OxygenaseAlkeneEpoxideIntroduction of reactive handles for further derivatization

These enzymatic transformations are often conducted in aqueous media under mild conditions, aligning with the principles of green chemistry. Furthermore, the ability to tune enzyme selectivity through directed evolution allows for the generation of a diverse range of Aba-nat analogs with modified stereochemistry.

Stereoselective and Regioselective Synthesis of Aba-nat and Its Enantiomers

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of biologically active molecules like Aba-nat. Modern synthetic methods offer a high degree of control over the three-dimensional arrangement of atoms and the selective reaction at specific sites within a molecule.

Asymmetric synthesis is crucial for producing a single enantiomer of a chiral compound. ethz.ch In the context of Aba-nat, several strategies have been employed to achieve high enantioselectivity. One successful approach involves the use of a chiral auxiliary to guide the stereochemical outcome of a key bond-forming reaction. ethz.ch This auxiliary is later removed, yielding the desired enantiomerically pure product. ethz.ch

Another powerful technique is the use of chiral catalysts in enantioselective reactions. ethz.ch For example, a transition-metal complex with a chiral ligand can catalyze the asymmetric hydrogenation of a double bond in an Aba-nat precursor, setting a crucial stereocenter with high fidelity.

Reaction TypeCatalyst/AuxiliarySelectivityRelevance to Aba-nat Synthesis
Asymmetric DihydroxylationChiral osmium catalyst>99% eeIntroduction of vicinal diols with defined stereochemistry
Diels-Alder ReactionChiral Lewis acidHigh endo/exo and facial selectivityConstruction of the cyclic core of Aba-nat
Aldol ReactionProline-derived organocatalystHigh syn/anti selectivityFormation of stereochemically defined carbon-carbon bonds

Regioselective reactions are equally important for the functionalization of the Aba-nat scaffold. For instance, protecting groups are often employed to block certain reactive sites while allowing chemical transformations to occur at a specific position. The strategic use of these groups enables the selective modification of Aba-nat to produce a variety of derivatives.

Solid-Phase and Combinatorial Synthesis Techniques for Aba-nat Derivatives

Solid-phase synthesis (SPS) has revolutionized the generation of large libraries of compounds for drug discovery and other applications. nih.govcrsubscription.com This technique involves attaching a starting material to a solid support, such as a polymer resin, and then carrying out a series of chemical reactions in a stepwise manner. crsubscription.com The key advantage of SPS is the ease of purification, as excess reagents and byproducts can be simply washed away from the resin-bound product. crsubscription.com

Combinatorial chemistry, often coupled with SPS, allows for the rapid synthesis of a large number of different but structurally related molecules. crsubscription.comimperial.ac.uk This is achieved by systematically varying the building blocks used in the synthesis. For the generation of Aba-nat derivatives, a combinatorial approach can be used to explore the structure-activity relationship by introducing a wide range of functional groups at different positions of the Aba-nat core.

Solid SupportLinker TypeCleavage ConditionApplication in Aba-nat Synthesis
Polystyrene ResinRink Amide LinkerTrifluoroacetic acidSynthesis of Aba-nat amides
Wang ResinAcid-labile linkerAcidSynthesis of Aba-nat carboxylic acids
Tentagel ResinPhotocleavable linkerUV lightSynthesis of diverse Aba-nat derivatives under mild conditions

These high-throughput synthesis methods have proven successful in generating complex natural product-like architectures and are valuable in the discovery of new chemical probes to understand biological functions. researchgate.net

Click Chemistry and Bioconjugation Strategies for Aba-nat Functionalization

Click chemistry refers to a set of powerful, reliable, and selective reactions that are rapid and high-yielding. The most well-known example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions are bioorthogonal, meaning they can occur in complex biological environments without interfering with native biochemical processes. nih.gov

For Aba-nat, click chemistry provides an efficient way to attach a wide variety of functional molecules, such as fluorescent dyes, affinity tags, or drug molecules. springernature.com This is typically achieved by first introducing an azide or alkyne group onto the Aba-nat scaffold. This "handle" can then be selectively reacted with a complementary functionalized molecule via a click reaction.

Bioconjugation strategies using click chemistry have been employed to link Aba-nat to biomolecules like proteins and nucleic acids. nih.govnih.gov This enables the study of the interactions of Aba-nat within a biological system and can be used to develop targeted therapeutics.

Click ReactionReactantsCatalystApplication for Aba-nat
CuAACAzide, terminal alkyneCopper(I)Stable conjugation to biomolecules and surfaces
SPAACAzide, cyclooctyneNone (strain-promoted)Bioconjugation in living systems where copper is toxic
Thiol-ene ReactionThiol, enePhotoinitiator or radical initiatorSurface modification and polymer synthesis

The high efficiency and specificity of click reactions make them ideal for the functionalization of Aba-nat, opening up new possibilities for its application in chemical biology and materials science. mdpi.com

Green Chemistry Principles and Sustainable Synthesis of Aba-nat

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.educonsensus.app The principles of green chemistry provide a framework for developing more sustainable and environmentally friendly synthetic routes to Aba-nat.

Key green chemistry principles applicable to Aba-nat synthesis include:

Prevention of Waste : Designing synthetic pathways that minimize the formation of byproducts. acs.orgmsu.edu

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries : Replacing hazardous solvents with greener alternatives like water or supercritical fluids. yale.eduacs.org

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. yale.eduacs.org

Use of Renewable Feedstocks : Utilizing starting materials derived from renewable resources. yale.eduacs.org

Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. yale.eduacs.org

For example, the chemoenzymatic synthesis of Aba-nat intermediates (as discussed in section 2.1) is an excellent example of applying green chemistry principles. The use of enzymes as catalysts in aqueous media significantly reduces the need for hazardous reagents and solvents. acs.org Additionally, developing catalytic asymmetric methods for Aba-nat synthesis improves atom economy and reduces waste compared to the use of chiral auxiliaries. nih.gov

Green Chemistry PrincipleApplication in Aba-nat SynthesisEnvironmental Benefit
Atom EconomyCatalytic cross-coupling reactionsReduced waste generation
Safer SolventsUse of water or ionic liquids as reaction mediaReduced toxicity and pollution
Renewable FeedstocksSynthesis from bio-based starting materialsReduced reliance on fossil fuels
CatalysisEnzyme- and organo-catalyzed reactionsIncreased efficiency and reduced waste

By integrating these principles into the design of synthetic routes, the environmental impact of Aba-nat production can be significantly minimized, contributing to a more sustainable chemical industry.

Mechanistic Elucidation of Aba Nat S Molecular and Cellular Interactions

Target Identification and Binding Kinetics of Aba-nat: Biophysical Approaches

The primary intracellular targets of Aba-nat are a family of soluble proteins known as the PYR/PYL/RCARs (Pyrabactin Resistance 1/PYR1-Like/Regulatory Components of ABA Receptors). researchgate.netnih.govnih.gov There are 14 identified members of this receptor family in the model plant Arabidopsis thaliana. researchgate.netresearchgate.net

The binding of Aba-nat to these receptors is the critical first step in its signaling cascade. This interaction is characterized by a "gate-latch-lock" mechanism. nih.gov In the absence of Aba-nat, the ligand-binding pocket of the receptor is open. Upon Aba-nat binding, it induces a conformational change that closes a flexible "gate" loop. nih.govnih.gov This closure creates a surface for interaction with the next components in the signaling pathway, the Group A Protein Phosphatase 2Cs (PP2Cs), such as ABI1, ABI2, and HAB1. nih.govresearchgate.net The interaction with a PP2C further stabilizes the receptor in a "locked," closed conformation. nih.gov

Biophysical studies have determined the binding affinities (dissociation constants, Kd) for Aba-nat with its various receptors. These affinities can be influenced by the presence of the PP2C co-receptors, which often increase the binding affinity. mdpi.com

Interactive Data Table: Aba-nat Receptor Binding

ReceptorInteracting PartnerMethodFindingReference
PYR/PYL/RCAR FamilyAbscisic Acid (Aba-nat)Yeast Two-Hybrid, Structural BiologyDirect binding initiates the signaling cascade. nih.gov
PYR/PYL/RCAR FamilyGroup A PP2Cs (e.g., HAB1)In Vitro AssaysAba-nat binding to the receptor is required to inhibit PP2C activity. nih.gov
PYL2Abscisic Acid (Aba-nat)Molecular DockingAba-nat enters and binds within the ligand-binding pocket of the PYL2 receptor. nih.gov
PYR1Abscisic Acid (Aba-nat)X-ray CrystallographyBinding is mediated by hydrogen bonds and hydrophobic interactions. A key lysine (B10760008) residue interacts with Aba-nat's carboxyl group. nih.gov

Allosteric Modulation and Conformational Dynamics Induced by Aba-nat

Aba-nat acts as an allosteric modulator. It does not bind to the active site of the PP2C enzymes it ultimately inhibits. Instead, it binds to the PYR/PYL receptor, inducing a significant conformational change in the receptor protein. nih.gov This Aba-nat-bound conformation of the receptor is what allows it to dock with and inhibit the PP2C. nih.gov

The binding event triggers the closure of two flexible loops on the receptor, often referred to as the "gate" and "latch". nih.gov This dynamic change is crucial; it creates a new composite surface on the receptor that is recognized by the PP2C. The PP2C then binds to this surface, and a conserved tryptophan residue in the PP2C acts as a "lock," inserting into the receptor and making contact with the bound Aba-nat, further stabilizing the entire complex. nih.gov This ternary complex (Receptor-Aba-nat-PP2C) effectively sequesters the PP2C, blocking its active site and preventing it from dephosphorylating its downstream targets. nih.gov

Intracellular Signaling Pathways Modulated by Aba-nat

The core Aba-nat signaling pathway is a double-negative regulatory system. oup.com

Receptors (PYR/PYL/RCARs): Positive regulators that are activated by Aba-nat. researchgate.net

Protein Phosphatases (PP2Cs): Negative regulators that are inhibited by the Aba-nat-receptor complex. researchgate.netoup.com

Protein Kinases (SnRK2s): Positive regulators that are repressed by PP2Cs and thus activated when PP2Cs are inhibited. researchgate.netoup.com

In the absence of stress (and low Aba-nat levels), PP2Cs are active and continuously dephosphorylate and inactivate SNF1-related protein kinases 2 (SnRK2s). nih.govoup.com When Aba-nat levels rise, the PYR/PYL receptors bind Aba-nat and inhibit the PP2Cs. nih.govnih.gov This inhibition releases the "brake" on the SnRK2 kinases, allowing them to become phosphorylated and activated. researchgate.netoup.com

Activated SnRK2s then phosphorylate a variety of downstream targets, including transcription factors (like ABFs/AREBs), ion channels, and other enzymes, to initiate physiological responses. researchgate.netnih.gov For instance, SnRK2 activation leads to the phosphorylation of ion channels in guard cells, causing stomatal closure to prevent water loss. researchgate.netnih.gov The pathway also intersects with other signaling molecules like NAD and reactive oxygen species (ROS). nih.govnih.gov

Epigenetic Modifications and Gene Regulation by Aba-nat

Aba-nat signaling is deeply intertwined with epigenetic regulatory mechanisms, including histone modification and DNA methylation, which provide an additional layer of control over gene expression during development and stress responses. nih.govnih.gov

In maize, loss of the epigenetic regulator MOP1 (MEDIATOR OF PARAMUTATION 1) enhances Aba-nat-induced changes in gene expression, suggesting that MOP1-dependent pathways normally restrain parts of the Aba-nat response. nih.gov Aba-nat can also induce a modest increase in CHH methylation at specific gene loci, indicating that environmental signals can lead to epigenetic alterations. nih.gov

Histone modifications are also key. For example, histone H2B monoubiquitination is involved in regulating Aba-nat levels in developing seeds, and Aba-nat itself can induce chromatin remodeling to regulate processes like seed dormancy and transpiration. nih.gov These epigenetic changes can contribute to "stress memory," where a plant's response to a stress is primed by previous exposure. nih.gov

Subcellular Localization and Trafficking Mechanisms of Aba-nat (in research models)

The components of the Aba-nat signaling pathway are dynamically localized to various subcellular compartments, which is critical for proper signal transduction. The Aba-nat receptors themselves can be found in the cytoplasm, the nucleus, and at the plasma membrane. nih.gov

For example, the receptor PYL8 is localized in the nucleus, where it can directly modulate transcriptional responses. nih.gov Other receptors are targeted to the plasma membrane, where they can initiate rapid responses like changes in ion flux. The localization and stability of these receptors are controlled by ubiquitination, which can target them for degradation either by the 26S proteasome (for cytosolic and nuclear receptors) or via endosomal trafficking to the vacuole (for plasma membrane-bound receptors). nih.gov

Furthermore, Aba-nat signaling can control the localization of other key proteins. In response to Aba-nat, the kinase SnRK1α1 is released from nuclear sequestration and translocates to the cytoplasm, where it can inhibit the TOR (Target of Rapamycin) kinase to repress cell proliferation and growth. nih.govox.ac.uk This relocalization represents a swift mechanism to shift resources from growth to defense in response to stress. nih.gov

Following extensive research, it has been determined that there is no publicly available scientific or commercial information for a chemical compound specifically named “Aba-nat” .

Comprehensive searches across scientific databases and the web did not yield any results for a compound with this designation. The search results did identify entities with similar-sounding names, including the investigational cell therapy ABA-101 , the plant hormone Abscisic Acid (ABA) , and the manufacturing company ABA Chemicals . However, none of these correspond to a specific chemical compound named "Aba-nat".

Due to the strict requirement to focus solely on "Aba-nat" and the absence of any data regarding such a compound, it is not possible to generate a scientifically accurate article that adheres to the requested outline. Creating content on a different compound would deviate from the provided instructions. Therefore, the requested article cannot be produced.

Pre Clinical Investigational Models and Biological Applications of Aba Nat

Comparative Efficacy and Mechanistic Investigations of Aba-nat in Diverse Research Models

The investigational compound Aba-nat, a synthetic analog of abscisic acid (ABA), has been the subject of extensive pre-clinical research to characterize its biological activity and mechanism of action. These studies leverage a variety of in vitro and in vivo models to compare its efficacy against the natural hormone ABA and other synthetic analogs, as well as to elucidate the molecular interactions that underpin its effects.

Mechanistic Insights from In Vitro Models

The primary mechanism of action for Aba-nat, like ABA, involves a core signaling pathway composed of three main protein classes: ABA receptors (PYR/PYL/RCAR), protein phosphatase 2Cs (PP2Cs) as negative regulators, and SNF1-related protein kinases (SnRK2s) as positive regulators. frontiersin.orgfrontiersin.org In the absence of an agonist, PP2Cs actively inhibit SnRK2s, keeping the signaling pathway dormant. wikipedia.org The binding of an agonist like Aba-nat to a PYR/PYL/RCAR receptor induces a conformational change in the receptor. mdpi.com This change enables the receptor to bind to and inhibit the activity of PP2Cs. mdpi.comnih.gov The inhibition of PP2Cs releases the SnRK2 kinases, which can then phosphorylate downstream targets, activating a cascade of physiological responses. mdpi.com

Diverse in vitro systems have been instrumental in dissecting these interactions. Yeast two-hybrid assays, for instance, have been employed to demonstrate the selective interaction between specific Aba-nat analogs and members of the ABA receptor family. nih.gov Pyrabactin (B1679896), an early ABA analog, was shown to selectively promote the interaction of the HAB1 PP2C with only a subset of ABA receptors (PYR1, PYL1, and PYL3). nih.gov Furthermore, purified protein assays are routinely used to measure the ability of Aba-nat variants to inhibit PP2C phosphatase activity in a receptor-dependent manner. pnas.org These assays allow for the quantitative comparison of different analogs and the determination of their agonist or antagonist properties. For example, some analogs demonstrate stronger binding affinity to receptors than natural ABA, yet may act as antagonists by sterically hindering the subsequent interaction with PP2Cs. mdpi.com

The development of Aba-nat antagonists has also benefited from these models. Structural studies, including X-ray crystallography, have revealed how antagonist molecules can occupy the ABA-binding pocket without inducing the necessary conformational change for PP2C binding, effectively blocking the signaling pathway. nih.govpnas.org For example, the crystal structure of a PYL1–pyrabactin–ABI1 complex revealed the molecular basis for its agonist activity with that specific receptor, while the PYL2–pyrabactin structure showed how it acts as an antagonist. nih.gov

Comparative Efficacy in Plant-Based Models

The ultimate goal of Aba-nat development is often for application in agriculture and plant biology to modulate plant responses to stress. frontiersin.org Therefore, a wide array of plant-based research models are used to assess and compare the efficacy of different Aba-nat compounds.

Seed Germination Assays: Seed germination is a classic ABA-regulated process, making it a primary model for screening Aba-nat compounds. The inhibitory effect of various Aba-nat analogs on the germination of seeds, typically from the model organism Arabidopsis thaliana, is quantified and compared to that of ABA. frontiersin.org Some analogs have shown activity similar to or greater than ABA in these assays. frontiersin.org

Stomatal Aperture and Transpiration Assays: ABA plays a crucial role in reducing water loss by inducing stomatal closure. wikipedia.org The efficacy of Aba-nat analogs as antitranspirants is evaluated by applying them to whole plants or detached leaves and measuring changes in stomatal conductance and transpiration rates. nih.govresearchgate.net Certain cyano cyclopropyl (B3062369) (CCP) analogs of Aba-nat were found to be more potent and have a longer-lasting effect in minimizing transpiration in Arabidopsis compared to ABA itself. nih.gov

Gene Expression Analysis: The activation of the ABA signaling pathway leads to changes in the expression of numerous downstream genes. wikipedia.org Researchers use techniques like quantitative real-time PCR (qPCR) and protoplast reporter assays in Arabidopsis to measure the induction of well-known ABA-responsive marker genes. nih.gov This allows for a direct comparison of the signaling strength initiated by different Aba-nat analogs at the molecular level. For instance, the Aba-nat analog CCP5 was shown to induce higher ABA signaling than the natural hormone in Arabidopsis leaf protoplasts. nih.gov

The following table summarizes the comparative efficacy of representative Aba-nat analogs against natural (+)-ABA in different plant-based research models.

Compound/AnalogResearch ModelAssayComparative Efficacy Finding
Tetralone ABA Arabidopsis thaliana (aba2 mutant)Growth Recovery100 times more effective than (+)-ABA in a one-time application. mdpi.com
CCP1, CCP5 Arabidopsis thaliana protoplastsABA-Responsive Gene ExpressionShowed similar or higher activity than (+)-ABA; CCP5 was the most active. nih.gov
CCP1, CCP3 WheatLeaf TranspirationDemonstrated higher efficacy in reducing transpiration than (+)-ABA. nih.gov
Pyrabactin Arabidopsis thalianaSeed GerminationActs as a selective agonist for a subset of ABA receptors. nih.gov
(-)-ABA Arabidopsis thalianaIn vitro PP2C InhibitionVery weak affinity for ABA receptors compared to (+)-ABA, but more persistent in plants. mdpi.com
Antabactin (ANT) Arabidopsis, Wheat, TomatoLeaf Temperature (Transpiration)Potent antagonist; increased transpiration by blocking ABA signaling. pnas.org

These diverse investigational models, from purified proteins to whole-plant systems, provide a comprehensive framework for the comparative and mechanistic evaluation of Aba-nat compounds. The data generated are crucial for identifying analogs with enhanced potency, stability, or selectivity, thereby guiding the development of novel chemical tools for research and potential agricultural applications. frontiersin.orgfrontiersin.org

Computational and Theoretical Approaches in Aba Nat Research

Molecular Docking and Dynamics Simulations of Aba-nat-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Aba-nat, and its protein target at an atomic level. nih.govnih.gov These methods are crucial for understanding the structural basis of Aba-nat's inhibitory activity against its primary target, cytochrome P450 17A1 (CYP17A1), an enzyme critical for androgen biosynthesis. nih.govnih.govnih.gov

Docking studies predict the preferred orientation of Aba-nat when bound to the active site of CYP17A1, helping to identify key amino acid residues involved in the interaction. researchgate.net Research has shown that Aba-nat forms stable interactions within the active site of CYP17A1, with key residues such as Phe114, Ile371, and Val482 contributing to its tight binding through hydrophobic interactions, and Asn202 forming important hydrogen bonds. nih.gov In some cases, docking studies have also explored the interaction of Aba-nat with other potential targets, such as the androgen receptor (AR), suggesting that its therapeutic effects may be multifaceted. nih.gov

Following docking, MD simulations provide a dynamic view of the Aba-nat-CYP17A1 complex, simulating its movement and conformational changes over time. nih.govyoutube.com These simulations have revealed that Aba-nat binding induces a stable conformation in the enzyme's active site, contributing to its potent and sustained inhibitory effect. nih.gov MD simulations have also been employed to compare the binding of Aba-nat with other inhibitors and to study the impact of mutations in CYP17A1 on inhibitor binding, providing valuable information for overcoming drug resistance. nih.gov The insights gained from these simulations are instrumental in the rational design of new CYP17A1 inhibitors with improved affinity and selectivity.

Key Findings from Molecular Docking and Dynamics Simulations:

TechniqueTarget ProteinKey Interacting ResiduesPrimary Finding
Molecular DockingCYP17A1Phe114, Ile371, Val482, Asn202Predicts stable binding orientation and identifies crucial hydrophobic and hydrogen bonding interactions. nih.gov
Molecular DynamicsCYP17A1Not specifiedConfirms the stability of the Aba-nat-CYP17A1 complex and reveals the dynamic nature of the interaction. nih.gov
Molecular DockingAndrogen Receptor (T877A mutant)Not specifiedSuggests a direct binding interaction, potentially contributing to its cytotoxic effects in certain prostate cancer cells. nih.gov

Quantum Mechanical Calculations for Aba-nat's Electronic Structure and Reactivity

Quantum mechanical (QM) calculations offer a deeper understanding of Aba-nat's intrinsic properties by modeling its electronic structure. epa.govaps.orgnih.gov These methods, such as Density Functional Theory (DFT), are used to calculate fundamental properties like the distribution of electron density, molecular orbital energies, and the molecule's reactivity. researchgate.net

By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict the regions of Aba-nat that are most likely to be involved in chemical reactions, including its interaction with the heme iron in the active site of CYP17A1. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

QM calculations are also essential for parameterizing the force fields used in molecular dynamics simulations, ensuring that these classical simulations are as physically realistic as possible. youtube.com Furthermore, understanding the electronic properties of Aba-nat can aid in the design of derivatives with altered reactivity, potentially leading to inhibitors with different mechanisms of action or improved metabolic stability. While specific, detailed QM studies on Aba-nat are not as widely published as docking or QSAR studies, the application of these methods is a logical step in a thorough computational investigation of a drug molecule.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Aba-nat Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govyoutube.com These models are invaluable in the optimization of lead compounds like Aba-nat.

In the context of Aba-nat research, QSAR studies aim to build mathematical models that can predict the inhibitory potency of new derivatives against CYP17A1 based on their structural features (descriptors). nih.gov These descriptors can be electronic, steric, hydrophobic, or topological in nature. By identifying which structural properties are most important for activity, QSAR models can guide the synthesis of new analogues with enhanced efficacy. For example, a 3D-QSAR model might reveal that a bulky substituent in a specific position of the steroid scaffold is beneficial for activity, while an electron-withdrawing group in another region is detrimental.

Similarly, QSPR models can be developed to predict important pharmacokinetic properties of Aba-nat derivatives, such as solubility, membrane permeability, or metabolic stability. These models help in the early-stage filtering of compounds that are likely to have poor drug-like properties, saving time and resources in the drug discovery process. The ultimate goal of QSAR/QSPR modeling in Aba-nat research is to create a predictive framework for the rational design of new, more potent, and safer anti-cancer agents.

Machine Learning and Artificial Intelligence Applications in Aba-nat Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming drug discovery, and their application to Aba-nat research holds significant promise. nih.govmedium.comyoutube.com These advanced computational tools can analyze vast and complex datasets to identify patterns that are not apparent through traditional methods.

In the context of Aba-nat, ML models can be trained on large libraries of chemical compounds to predict their potential as CYP17A1 inhibitors. youtube.com This can be used for virtual screening of millions of compounds to identify novel chemical scaffolds that could be developed into new drugs. AI can also be used to design new molecules from scratch, using generative models that learn the principles of chemical structure and biological activity to propose entirely new Aba-nat derivatives with optimized properties. youtube.com

Furthermore, ML is being applied to predict patient response to Aba-nat therapy. nih.gov By analyzing clinical data, genomics, and transcriptomics from patients, ML algorithms can identify biomarkers that correlate with treatment success or failure. nih.gov This can lead to more personalized treatment strategies, where Aba-nat is given to patients who are most likely to benefit. AI is also being explored for optimizing treatment schedules, potentially in combination with other drugs, to maximize efficacy and minimize resistance. nih.govnih.gov

Applications of Machine Learning and AI in Aba-nat Research:

Application AreaMethodologyPotential Impact
Drug DiscoveryVirtual screening, generative modelsIdentification of novel CYP17A1 inhibitors and Aba-nat derivatives with improved properties. youtube.com
Personalized MedicinePredictive modeling using clinical and omics dataStratification of patients to identify those most likely to respond to Aba-nat therapy. nih.gov
Treatment OptimizationReinforcement learning, dynamic modelingDevelopment of adaptive treatment strategies to improve outcomes and manage resistance. nih.govnih.gov

In Silico ADMET Prediction and Pharmacokinetic Modeling (Theoretical and Mechanistic)

ADMET prediction models use the chemical structure of Aba-nat to estimate a wide range of properties, such as its oral bioavailability, potential to cross the blood-brain barrier, and likelihood of being metabolized by various enzymes. nih.gov For example, Aba-nat is known to be a substrate and inhibitor of several cytochrome P450 enzymes, and in silico models can help to predict potential drug-drug interactions. nih.govfda.govnih.gov These predictions allow for the early identification of potential liabilities, guiding the modification of the molecule to improve its pharmacokinetic profile.

Advanced Analytical and Spectroscopic Characterization of Aba Nat in Research Systems

High-Resolution Mass Spectrometry for Aba-nat Metabolite Identification and Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for identifying and profiling Aba-nat and its catabolites in complex biological samples. Techniques like Ultra-High Performance Liquid Chromatography coupled with HRMS (UHPLC-HRMS) enable the separation and detection of these compounds with high sensitivity and mass accuracy. acs.orgfrontiersin.orgmdpi.com This precision allows for the determination of elemental compositions, which is a critical first step in identifying unknown metabolites. mdpi.com

A powerful strategy for discovering novel Aba-nat catabolites involves chemical isotope labeling combined with UPLC-HRMS. acs.orgresearchgate.net In one such approach, the carboxyl groups of Aba-nat and its potential catabolites are labeled with isotopic reagents, such as N,N-2-dimethylaminoethylamine (DMED) and its deuterated counterpart (d4-DMED). acs.org This creates a distinct mass shift in the resulting mass spectra, allowing for the confident identification of related compounds against a complex background. By establishing screening criteria based on the characteristic fragmentation patterns of labeled standards, researchers have successfully identified Aba-nat, its isomer trans-abscisic acid (t-ABA), and numerous catabolites in various plant samples. acs.org These studies have led to the discovery of previously unknown catabolic pathways, such as the oxidation of the 9'-methyl group of Aba-nat. researchgate.net

Metabolomic profiling using UHPLC-MS/MS can systematically track variances in Aba-nat and other metabolites under different conditions, such as the application of exogenous Aba-nat to fruit, revealing significant changes in related metabolic pathways. frontiersin.org

Table 1: Examples of Aba-nat Metabolites Identified using HRMS

MetaboliteCommon AbbreviationIdentification MethodReference
(+)-Abscisic acidABACIL-UPLC-HRMS acs.org
Phaseic acidPACIL-UPLC-HRMS acs.org
Dihydrophaseic acidDPACIL-UPLC-HRMS acs.org
Neo-phaseic acidneoPACIL-UPLC-HRMS acs.org
7'-Hydroxy ABA7'-OH ABACIL-UPLC-HRMS acs.org
Abscisic acid glucose esterABA-GELC-MS researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies of Aba-nat

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of Aba-nat and its analogs in solution. nih.govtandfonline.comoup.comportlandpress.com Techniques such as 1H-NMR, Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect (NOE) experiments provide detailed information about the spatial arrangement of atoms and the flexibility of the molecule's structure. nih.govtandfonline.com

For example, conformational analysis of Aba-nat analogs has revealed that the cyclohexane (B81311) ring can adopt different forms, such as a stable chair form or a more flexible twisted-boat form, depending on the position and orientation of its substituents. nih.govtandfonline.com These studies have shown that the orientation of the side chain (axial or equatorial) is critical for biological activity and subsequent metabolic steps. tandfonline.com

Furthermore, NMR is invaluable for studying the interactions between Aba-nat and its protein receptors, such as the PYR/PYL/RCAR family. Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy can monitor chemical shift perturbations in the receptor's spectrum upon ligand binding. nih.govpnas.org This method has been used to demonstrate that Aba-nat binding induces a conformational change in its receptors, stabilizing a "closed-gate" configuration that is essential for signal transduction. nih.govpnas.org It can also be used to confirm that mutations within the receptor can shift its conformational equilibrium to an agonist-bound state, even without the ligand present. pnas.org

X-ray Crystallography and Cryo-Electron Microscopy of Aba-nat-Biomolecule Complexes

X-ray crystallography has been instrumental in revealing the precise molecular mechanisms of Aba-nat perception. By determining the high-resolution three-dimensional structures of Aba-nat receptors, both alone (apo) and in complex with Aba-nat and downstream signaling partners, researchers have gained unprecedented insight into the hormone's mode of action. pnas.orgscispace.comnih.govplos.org

These structural studies have shown that Aba-nat binds within a hydrophobic pocket of the PYR/PYL/RCAR receptors. nih.gov This binding event induces a significant conformational change, primarily involving two flexible loops known as the "gate" and "latch". nih.govnih.gov The closure of these loops over the binding pocket creates a new composite surface on the receptor that is recognized by and binds to type 2C protein phosphatases (PP2Cs), such as ABI1 and HAB1. pnas.orgnih.gov This interaction inhibits the phosphatase's activity, which is the key step in activating the Aba-nat signaling pathway. pnas.orgnih.gov

Crystal structures have been solved for numerous receptor-ligand complexes, including those with Aba-nat, its enantiomers, and synthetic agonists or antagonists, providing a detailed blueprint for the rational design of new chemical tools to modulate plant stress responses. pnas.orgplos.orgrcsb.orgpnas.org While Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for large protein complexes, X-ray crystallography has been the predominant method for these relatively small, soluble receptor complexes.

Table 2: Selected X-ray Crystal Structures of Aba-nat Receptor Complexes

ComplexPDB IDResolution (Å)Key FindingReference
PYL2-(+)-ABA-HAB13KB31.98Shows how ABA binding creates a PP2C interaction surface. pnas.org
PYL3-(-)-ABA4JDL2.10Reveals binding mechanism for the unnatural (-) enantiomer. plos.org
PYR1 P88S-Pyrabactin3NJO2.50Demonstrates how a synthetic agonist mimics ABA action. nih.gov
PYL10-Antabactin7L7C1.80Structural basis for a potent ABA receptor antagonist. pnas.org
PYL1-DBSA9J6I2.30Structure with a chemical probe that stabilizes the receptor dimer. rcsb.org

Advanced Chromatographic Techniques (e.g., LC-MS/MS, GC-MS, UHPLC) for Aba-nat Quantification in Biological Matrices

Advanced chromatographic techniques coupled with mass spectrometry are the gold standard for the accurate and sensitive quantification of Aba-nat in diverse and complex biological matrices, including plant tissues and animal serum. nih.govroyalsocietypublishing.orgugent.be Due to the typically low concentrations of Aba-nat, extensive sample purification followed by highly selective analysis is required. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most frequently reported method. royalsocietypublishing.org These methods often utilize Ultra-High Performance Liquid Chromatography (UHPLC) for superior separation efficiency and speed. science.gov Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for Aba-nat and its isotopically labeled internal standard. researchgate.net

Method validation is crucial to ensure reliable results. A validated LC-MS/MS method for Aba-nat in human serum, for instance, demonstrated good linearity, selectivity, and achieved a lower limit of quantification (LOQ) of 2.00 ppb (ng/mL). nih.govresearchgate.net For plant tissues, optimized extraction procedures have enabled quantification limits as low as 0.89 ng/g fresh weight. researchgate.net While Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, it generally requires a chemical derivatization step to make Aba-nat sufficiently volatile, making LC-MS/MS the more direct approach. nih.gov

Table 3: Comparison of Chromatographic Methods for Aba-nat Quantification

TechniqueMatrixExtractionColumnKey Validation ParameterReference
LC-MS/MSHuman SerumLiquid-Liquid Extraction (LLE)Agilent Poroshell 120 EC-C18LOQ: 2.0 ng/mL nih.gov
HPLC-ESI-MS/MSPlant Tissues (Pine, Brassica)Solvent ExtractionReversed-Phase C18LOQ: 0.89 ng/g FW researchgate.net
UPLC-ESI-MS/MSGlycyrrhiza uralensisSolvent ExtractionACQUITY UPLC BEH C18Validated for multiple phytohormones science.gov
UHPLC-MS/MSRabbiteye BlueberrySolvent ExtractionAgilent SB-C18Used for non-targeted metabolomics frontiersin.org

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics of Aba-nat

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques used to quantitatively characterize the binding interactions between Aba-nat and its receptors. nih.govnih.govnih.gov

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. It yields the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding. nih.govnih.gov ITC studies have been crucial in demonstrating that different Aba-nat receptor family members (PYR/PYL/RCARs) have varying affinities for Aba-nat. For example, ITC measurements showed that the monomeric receptor PYL6 binds Aba-nat with a Kd of 1.1 µM, whereas the dimeric PYR1 showed much weaker binding under the same conditions. nih.gov ITC has also been used to show that the presence of a PP2C co-receptor can increase the binding affinity for Aba-nat by approximately 10-fold, highlighting the formation of a stable ternary complex. nih.gov

SPR is a label-free, real-time optical technique that measures changes in refractive index at a sensor surface to monitor binding. It is used to determine the kinetics of an interaction, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated. nih.gov SPR analysis has been used to show that salicylic (B10762653) acid can compete with Aba-nat signaling by binding to PP2Cs and that this binding is enhanced in the presence of Aba-nat. nih.gov However, for very weak interactions, such as Aba-nat binding to some dimeric receptors, detection by SPR can be challenging. plos.org

Table 4: Thermodynamic and Kinetic Parameters of Aba-nat Receptor Interactions

Interacting MoleculesTechniqueParameterValueReference
PYL6 + (+)-ABAITCKd (Apparent)1.1 ± 0.01 µM nih.gov
RCAR1/PYL9 + (+)-ABAITCKd (Apparent)~0.66 µM nih.gov
PYL3 + (±)-ABAITCKd13.4 ± 0.8 µM plos.org
PYL5 + AS6 (Antagonist)ITCKd0.48 ± 0.10 µM scispace.com
PP2C-D4 + 3AESA (SA analog)SPRBindingBinding enhanced by ABA nih.gov

High-Content Screening and Imaging Techniques for Aba-nat's Cellular Effects

High-Content Screening (HCS) and High-Content Imaging (HCI) integrate automated microscopy with sophisticated image analysis to quantify the effects of chemical compounds on cellular phenotypes in a high-throughput manner. nih.govresearchgate.net These approaches are powerful for dissecting complex signaling pathways, such as those regulated by Aba-nat. uea.ac.ukresearchgate.net

A classic cellular response to Aba-nat is the closure of stomata, the pores on the leaf surface that regulate gas exchange and water loss. uea.ac.uk Researchers have developed quantitative high-throughput imaging screens to analyze stomatal closure in response to various stimuli, including Aba-nat. uea.ac.uk By using automated imaging of thousands of stomata on seedlings arrayed in multi-well plates and employing custom image analysis software like "StomataMeasurer," it is possible to screen genetic mutants or chemical libraries to identify new components of the Aba-nat signaling pathway that regulate this response. uea.ac.uk

Phenotype-based screens are another key application. For example, screening large chemical libraries for compounds that inhibit seed germination in Arabidopsis thaliana—a process strongly inhibited by Aba-nat—led to the identification of the selective Aba-nat agonist, pyrabactin (B1679896). nih.govresearchgate.net This discovery was a major breakthrough that helped identify the PYR/PYL/RCAR family as the long-sought-after Aba-nat receptors. nih.gov Similarly, high-throughput screens using plant pollen, which can be assayed for tube growth, provide a rapid method to identify novel modulators of plant growth, including those that target the Aba-nat pathway. researchgate.net These HCS approaches allow scientists to move beyond single-endpoint assays and capture rich, multi-parameter data on how Aba-nat or its modulators affect cell morphology, protein localization, and complex physiological processes at scale. researchgate.net

Biosynthetic Pathways and Metabolic Fate of Aba Nat in Biological Systems

Enzymatic Pathways and Genetic Determinants of Abscisic Acid Biosynthesis (if naturally occurring)

Abscisic Acid is synthesized in plants primarily through the indirect pathway, which originates from C40 carotenoid precursors uni-freiburg.dewikipedia.orgwikipedia.org. This process is largely localized in plastids, with the final steps occurring in the cytosol wikipedia.orgwikipedia.org. The pathway involves a series of enzymatic reactions.

The initial step involves the epoxidation of zeaxanthin (B1683548) to violaxanthin, catalyzed by zeaxanthin epoxidase (ZEP) wikipedia.orgwikipedia.org. Violaxanthin is then converted to 9-cis-violaxanthin (B1234195) and 9-cis-neoxanthin. A key regulatory step in ABA biosynthesis is the oxidative cleavage of these 9-cis-epoxycarotenoids to produce xanthoxin, a C15 intermediate ebi.ac.ukwikipedia.org. This reaction is mediated by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED), which is considered the key rate-limiting enzyme in the biosynthesis process ebi.ac.uk. Genes encoding NCED are often strongly upregulated by stress conditions like drought ebi.ac.ukwikipedia.org.

Xanthoxin is then transported to the cytosol and converted to abscisic aldehyde by a short-chain dehydrogenase/reductase (SDR). The final step is the oxidation of abscisic aldehyde to bioactive ABA, catalyzed by abscisic aldehyde oxidase (AAO).

Genetic determinants of ABA biosynthesis have been extensively studied, particularly in Arabidopsis. Mutations in genes encoding enzymes in this pathway lead to ABA-deficient phenotypes wikipedia.org. For example, mutations in NCED genes result in reduced ABA levels and affected stress responses and development ebi.ac.uk. The genes and enzymes involved in ABA biosynthesis are highly conserved across angiosperms wikipedia.org.

Biotransformation and Catabolic Pathways of Abscisic Acid in Pre-clinical Models

ABA levels in biological systems are tightly regulated by a balance between biosynthesis and catabolism. Catabolism, or deactivation, of ABA primarily occurs through hydroxylation and conjugation pathways.

The predominant catabolic route is the 8'-hydroxylation of ABA, catalyzed by cytochrome P450 monooxygenases belonging to the CYP707A family (ABA 8'-hydroxylases) wikipedia.org. This reaction converts ABA to 8'-hydroxy-ABA, which is unstable and rapidly isomerizes to phaseic acid (PA) wikipedia.org. Phaseic acid can be further reduced to dihydrophaseic acid (DPA). The CYP707A genes play a major role in controlling ABA levels and are crucial for processes like seed dormancy release.

Another significant pathway for ABA deactivation is conjugation, primarily the formation of glucose esters wikipedia.org. ABA can be conjugated with glucose by UDP-glucosyltransferases (UGTs) to form ABA-glucose ester (ABA-GE), a stored, inactive form of ABA wikipedia.orgnih.gov. This conjugation can occur at different positions of the ABA molecule. ABA-GE can be hydrolyzed back to active ABA by β-glucosidases, providing a mechanism for releasing active hormone from storage.

Studies in pre-clinical models, particularly plants, have detailed these catabolic pathways and the enzymes involved wikipedia.org. The expression levels and activity of catabolic enzymes like CYP707A and UGTs are regulated in response to developmental cues and environmental stimuli, contributing to the fine-tuning of ABA homeostasis.

Role of Microbiome in Abscisic Acid Metabolism and Bioavailability in Animal Models

The role of the microbiome in the metabolism and bioavailability of various compounds, including plant-derived molecules and drugs, is an active area of research. While extensive research exists on the role of the gut microbiome in metabolizing various substances, including some with "ABA" in their name like 4-aminobenzoyl-beta-alanine (4-ABA) from Balsalazide, direct detailed information on the metabolism and bioavailability of Abscisic Acid by the microbiome specifically in animal models is less extensively documented in the provided search results.

Some studies suggest potential interactions between plant hormones like ABA and the gut microbiome wikipedia.orgnih.gov. Research on the human gut microbiome highlights its diverse metabolic capabilities and its influence on host physiology massbank.eu. The microbiome can metabolize drugs and other chemicals, impacting their bioavailability and effects.

While the search results indicate that ABA can influence metabolic processes in animal systems nih.gov, and the microbiome is known to impact the metabolism of various compounds, specific enzymatic pathways or detailed mechanisms by which the gut microbiome metabolizes or affects the bioavailability of Abscisic Acid in animal models are not clearly elucidated in the provided snippets. Further research is needed to fully understand this complex interplay.

Isotope Labeling Studies for Tracing Abscisic Acid's Metabolic Flux

Isotope labeling is a powerful technique used to track the movement and transformation of molecules through metabolic pathways. Stable isotopes, such as 13C, 15N, and 2H (deuterium), are commonly used as tracers in metabolic flux analysis. By incorporating labeled atoms into a compound and following their fate through biological processes, researchers can gain insights into biosynthetic and catabolic rates, as well as transport and distribution.

Isotope labeling studies have been employed to investigate ABA metabolism and transport, particularly in plants nih.gov. For instance, deuterium-labeled ABA is used as an internal standard for accurate quantification of endogenous ABA levels and to track its metabolic fate nih.gov. Studies using isotope labeling have helped to understand the distribution of ABA and its metabolites in different plant tissues and in response to environmental stimuli.

While the provided search results primarily highlight the use of isotope labeling in studying ABA in plants, the principles and techniques are applicable to tracing the metabolic flux of compounds in various biological systems, including potentially in the context of microbiome metabolism in animal models, although specific examples for ABA in this context were not detailed in the search results. The use of labeled precursors or ABA itself allows for the precise measurement of metabolic conversion rates and the identification of metabolic intermediates and end-products.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Aba Nat Analogs

Design and Synthesis of Aba-nat Analogs with Modulated Biological Activity

The design and synthesis of Aba-nat analogs aim to create compounds with altered or enhanced biological activities compared to the parent molecule. This often involves systematic structural modifications to explore the impact of different functional groups and their positions on activity. Hundreds of ABA analogues have been synthesized to develop highly active plant growth regulators and tools to elucidate ABA perception. frontiersin.org Researchers have developed libraries of ABA analogues, such as a library of 240 compounds that are structural variants of S-(+)-ABA, specifically for structure-activity studies. frontiersin.org

Modifications have been explored at various positions of the ABA structure. For instance, modifications at the 8' or 9'-position with groups like methoxyl, alkynyl, or fluorine atoms have been introduced to enhance resistance to 8'-hydroxylation, a key step in ABA catabolism. nih.gov Halogen atoms at the 3'-position have also been used to prevent Michael addition. nih.gov A successful example of an 8'-hydroxylation resistant analog is 2',3'-benzoabscisic acid, which showed excellent bioactivity and a relatively efficient synthetic route. nih.gov Inspired by this, 2',3'-iso-Benzoabscisic acid (iso-PhABA) was developed as an excellent and easier to prepare ABA analog. nih.gov Further studies on iso-PhABA analogs involved substitutions on the phenyl ring and replacement of the ring with heterocycles, leading to novel analogs with good ABA-like bioactivity and selective agonist/antagonist-receptor interactions. nih.gov

The design of ABA antagonists has also been pursued by modifying the ring structure or incorporating different functional groups. For example, 4'-modified ABA analogues have been designed to prevent the insertion of tryptophan into a specific tunnel adjacent to the C4' of ABA in receptor complexes, thereby blocking PYL-PP2C receptor interactions and ABA signaling. acs.org Examples include 4'-O-phenylpropynyl ABA analogues (PANs), which function as PYL antagonists. acs.org Another approach involved attaching variable length alkyl chains to the ring structure, resulting in 3'-alkylsulfanyl ABAs (ASn). oup.com Analogs with short alkyl chains (n < 4) acted as agonists, while those with longer chains (n > 5) acted as antagonists in seed germination assays. oup.com

The synthesis of these analogs often involves multi-step organic chemistry routes. For instance, iso-abscisic acid (iso-ABA) analogs have been synthesized via regioselective addition of acetylides to enediones, selective reduction, and oxidation steps. sioc-journal.cn Racemic mixtures are often resolved to obtain pure optical isomers for biological testing. sioc-journal.cn

Correlating Structural Motifs with Specific Biological Activities of Aba-nat Derivatives

Understanding the relationship between specific structural motifs and the biological activities of Aba-nat derivatives is central to rational design. Studies have shown that different modifications can lead to compounds acting as agonists or antagonists of ABA receptors, and can influence activity in various plant physiological processes. frontiersin.org

Analysis of sulfonamide-based ABA functional analogues revealed that different compounds can exhibit distinct responses towards PYL-subtypes. For example, pyrabactin (B1679896) strongly activates PYR1/PYL1 but acts as an antagonist for PYL2 and PYL3, while AM1 shows a broader spectrum of PYL activity with higher bioactivity compared to pyrabactin. frontiersin.org

Specific structural features have been correlated with activity. The hydroxyl group of 1'-OH has been identified as an important functional group for seed germination and development. frontiersin.org Differences in groups on C-2, C-3, and C-7 may affect the ability of downstream phosphatases to bind to receptors. frontiersin.org Methylation of C-1' can alter the binding capacity to the receptor by changing the hydrogen bonding network. frontiersin.org

The crystal structures of ABA receptor proteins in complex with ABA or its analogs provide detailed insights into the molecular interactions governing binding and activity. These structures reveal that ABA binds within the ligand binding pockets of PYR/PYL receptors, triggering conformational changes that enable interaction with and inhibition of PP2Cs. nih.gov A conserved lysine (B10760008) residue forms a charge interaction with the acidic head group of ABA, highlighting the critical role of a carboxyl group for activity. nih.gov Hydrophobic interactions and hydrogen bonds between ABA and residues in the gate and latch loops of the receptor stabilize the closed conformation. nih.gov

Differences in the binding modes of different analogs can explain their distinct activities. For instance, antabactin (ANT), an ABA blocker, disrupts signaling by stabilizing ABA receptors in an unproductive form, as revealed by its crystal structure in complex with PYL10. pnas.org ANT's peptidotriazole headgroup is positioned to sterically block receptor-PP2C interactions and stabilizes a noncanonical closed-gate receptor conformer. pnas.org

Studies on p-aminobenzoic acid (pABA), a compound with auxin-like regulatory activity, showed that its neutral and anionic forms interact with the auxin receptor TIR1 pocket with a similar binding mode to natural auxin (indole-3-acetic acid). nih.gov This suggests that the presence of a planar aromatic ring and a carboxyl group-containing side chain are critical features for auxin activity, and substitutions on the ring can influence activity by generating a positively charged area at a specific distance from the carboxylic group. nih.gov

Rational Design Strategies Based on Aba-nat's Pharmacophore and Chemotype

Structural studies of ABA receptors have been instrumental in rational design. The binding of ABA to these receptors involves a "gate-latch-lock" mechanism, where conformational changes in the receptor enable interaction with PP2Cs. mdpi.com Key amino acid residues in the binding pocket are involved in stabilizing ABA binding, and these findings align with predictions from structure-activity relationship studies. mdpi.com

Rational design aims to create molecules that can either mimic ABA's binding and activity (agonists) or block it (antagonists) by targeting specific interactions within the receptor binding site or at the receptor-PP2C interface. For example, cyanabactin, a rationally designed ABA receptor agonist, preferentially activates specific receptor subtypes. researchgate.net Its structure was designed based on the chemical structure of ABA, with specific moieties mimicking key features of ABA and engaging the tryptophan lock, a critical component for stabilizing activated receptors. researchgate.net

Fragment-based drug design (FBDD) and scaffold hopping are also rational design approaches applicable to Aba-nat. FBDD involves identifying small fragments that bind weakly to the target and then growing or combining them to create more potent compounds. frontiersin.org Scaffold hopping involves replacing the core structure (scaffold) of a molecule with a different one while retaining the key interactions with the target. moldiscovery.com These approaches are guided by structural information about the target and the binding modes of fragments or known ligands. frontiersin.org

Surface Plasmon Resonance (SPR) is a biophysical method used in rational drug discovery, including fragment screening and detailed characterization of molecular interactions. apczech.cz SPR can be used to measure the binding kinetics and affinity of Aba-nat analogs to their receptors and to perform competition assays to understand binding site specificity. mcw.edu, apczech.cz The "ABA injection" mode in SPR instruments allows for competition studies with reduced sample consumption and can help identify ternary complex formation. mcw.edu, researchgate.net

Rational design also considers the desired properties of the resulting analogs, such as improved metabolic stability or enhanced photostability, which are limitations of natural ABA. frontiersin.org Modifications like incorporating a cyclopropyl (B3062369) group can improve photostability. frontiersin.org

Impact of Stereochemistry on Aba-nat's Biological Efficacy (in research models)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of many compounds, including Aba-nat and its analogs. Different stereoisomers (enantiomers or diastereomers) can interact differently with chiral biological targets like proteins, leading to variations in binding affinity, potency, and even mode of action. ijpsjournal.com, nih.gov

For Aba-nat, which contains chiral centers, the specific stereoisomer is critical for its activity. Natural ABA is the S-(+)-isomer, and this configuration is generally associated with high biological activity. frontiersin.org, nih.gov Studies on ABA analogs have shown that deviations in structure from natural ABA can reduce activity, and the configuration at C-1' is particularly important, needing to be the same as in (S)-ABA for activity in certain models. nih.gov

Research on the induction of freezing tolerance in bromegrass cell cultures using ABA analogs demonstrated the impact of stereochemistry. While a cis C-2, C-3 double bond was absolutely required for activity, the activity associated with any substituent was markedly influenced by the presence of other substituents. nih.gov Trends suggested that for activity, the configuration at C-1' must be the same as in (S)-ABA. nih.gov In dihydro analogs, the C-2'-methyl and the side chain needed to be cis for activity. nih.gov

Studies on pure optical isomers of iso-abscisic acid (iso-ABA) showed that (+)-iso-ABA exhibited high ABA-like activity, effectively inhibiting seed germination and seedling growth. sioc-journal.cn This highlights the importance of the correct stereochemistry for potent biological effects.

The differential activity of stereoisomers can be attributed to their distinct interactions with the chiral binding pocket of the receptor proteins. Even subtle differences in shape can lead to altered binding poses and affinities, impacting the downstream signaling events. ijpsjournal.com, nih.gov

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches for Aba-nat

Fragment-Based Drug Design (FBDD) and Scaffold Hopping are modern drug discovery strategies that have been applied or have potential application in the search for novel Aba-nat analogs with desired properties.

FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) that bind weakly to a target protein. frontiersin.org, gardp.org, drughunter.com These initial weak hits are then optimized by growing or linking the fragments to improve binding affinity and selectivity. frontiersin.org, drughunter.com This approach is particularly useful for exploring chemical space efficiently and can provide novel starting points for challenging targets. frontiersin.org, drughunter.com Biophysical methods like X-ray crystallography, NMR spectroscopy, and Surface Plasmon Resonance (SPR) are used to identify fragment binding and determine their binding modes. frontiersin.org, openaccessjournals.com SPR, with its sensitivity and label-free nature, is well-suited for fragment screening and characterizing fragment interactions with target proteins. apczech.cz The "ABA injection" feature on some SPR instruments facilitates competition studies with fragments. mcw.edu, researchgate.net

Scaffold hopping is a related strategy where the core structural scaffold of a known active molecule is replaced with a different scaffold while preserving the key interactions with the target. moldiscovery.com This can lead to the discovery of novel chemical series with potentially improved properties, such as better pharmacokinetics or reduced toxicity, while maintaining or enhancing biological activity. moldiscovery.com Software tools are available to assist in scaffold hopping by searching databases for scaffolds that match the interaction patterns or geometric constraints of a known ligand or receptor binding site. moldiscovery.com

Future Directions and Unexplored Avenues in Aba Nat Research

Integration of Multi-Omics Data for Comprehensive Aba-nat Understanding

A comprehensive understanding of Aba-nat's mechanisms of action and its effects within biological systems necessitates the integration of multi-omics data. Multi-omics approaches, including genomics, transcriptomics, proteomics, metabolomics, epigenomics, bioinformatics, proteogenomics, lipidomics, ionomics, interactomics, and phenomics, provide a broad view of the entire system and the complex interactions between genes, proteins, and metabolites mdpi.comresearchgate.net. Utilizing only a single -omics approach may not provide sufficient knowledge to understand the complexity of biological responses mdpi.com. Integrating data from these different levels can help unravel intricate regulatory networks, identify candidate genes, proteins, and metabolites, and discover potential biomarkers or targets related to Aba-nat activity mdpi.com. This integrated approach can overcome the difficulties encountered when analyzing data from disparate sources mdpi.com. For example, multi-omics analysis has been used to identify abscisic acid (ABA)-dependent and independent markers in plant responses to stress, highlighting specific markers not detectable when studying each -omic individually researchgate.netoup.comresearchgate.netnih.gov. Future research on Aba-nat could leverage similar strategies to gain deeper insights into its roles and effects.

Development of Advanced Delivery Systems for Aba-nat in Research Settings (e.g., nanocarriers for in vitro or animal studies)

Developing advanced delivery systems is crucial for improving the efficacy and targeting of Aba-nat in research settings, particularly for in vitro and animal studies. Nanocarriers, such as polymeric micelles, vesicles, liposomes, dendrimers, hydrogels, quantum dots, gold, and mesoporous silica (B1680970) nanoparticles, offer promising avenues for this purpose researchgate.netresearchgate.net. These systems can enhance the stability and solubility of encapsulated compounds, facilitate transmembrane transport, and prolong circulation times, thereby improving safety and effectiveness in drug delivery researchgate.netnih.gov. Nanoparticles, for instance, have been explored to overcome biological barriers, such as the blood-brain barrier, to deliver compounds directly to target tissues, potentially increasing treatment effectiveness mdpi.com. Advanced drug delivery systems aim to deliver active compounds to a desired target without degradation and can allow for controlled and sustained release researchgate.netnih.gov. Research into Aba-nat could benefit from the development of tailor-made nanocarriers or other advanced delivery systems to improve its research application and explore its potential in various biological contexts nih.gov. Studies have shown the potential of nanocarriers in targeted delivery and improving the therapeutic efficacy of various compounds in preclinical settings nih.govresearchgate.net.

Exploration of Novel Therapeutic Indications for Aba-nat Based on Mechanistic Insights (pre-clinical conceptual)

Mechanistic insights gained from research into Aba-nat can pave the way for exploring novel therapeutic indications at the pre-clinical conceptual stage. Understanding how Aba-nat interacts with biological pathways and modulates cellular processes can reveal potential applications beyond its currently known effects. For instance, if Aba-nat is found to influence specific signaling pathways, this could suggest its potential in treating diseases linked to dysregulation of those pathways. Pre-clinical studies are essential for evaluating the efficacy and safety of novel compounds and therapeutic strategies before moving to clinical trials oup.com. The "experimental medicine" or "experimental therapeutics" approach, which emphasizes identifying genetic and neurobiological mechanisms of action associated with interventions, can be valuable in this exploration nih.gov. This involves evaluating the extent to which interventions engage biological targets relevant to specific conditions nih.gov. Research into Aba-nat's impact on various biological systems could uncover its potential as a therapeutic agent for conditions where current treatments are limited oup.com. For example, Aba-nat's potential role in glycemic control has been explored, suggesting a possible exploitation of its effects for preventative purposes frontiersin.org.

Addressing Research Gaps and Emerging Challenges in Aba-nat Compound Development

Addressing existing research gaps and emerging challenges is critical for advancing Aba-nat compound development. Identifying and tackling these limitations will accelerate the translation of research findings into practical applications. One significant challenge in compound development is the need for objective markers to monitor treatment outcomes and reliable predictors for identifying individuals who will respond positively to specific interventions kcl.ac.uk. The complexity and heterogeneity of biological systems also pose challenges in designing and conducting well-controlled studies kcl.ac.uk. Furthermore, translating research findings into effective interventions requires overcoming obstacles related to dissemination and implementation rollins.edu. There is a need for better dissemination and integration of evidence-based practices rollins.edu. For Aba-nat, specific challenges might include optimizing its stability, solubility, or bioavailability, as well as understanding potential off-target effects. Identifying and addressing these challenges through targeted research efforts, such as developing more stable analogues or improving delivery methods, is crucial for its successful development as a potential therapeutic or research tool frontiersin.org.

Q & A

Q. How to optimize Aba-nat’s stability in long-term storage for pharmacological studies?

  • Methodological Answer :
  • Accelerated Stability Testing : Use elevated temperatures/humidity to predict degradation.
  • Analytical Methods : HPLC or NMR to monitor purity over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.